PNP Inhibitory Potency: N-Ethyl-9H-purine-6-carboxamide vs. the Potent Transition-State Analog Immucillin-H (Forodesine)
N-Ethyl-9H-purine-6-carboxamide inhibits human erythrocyte purine nucleoside phosphorylase with an IC50 of 1.33 μM (1,330 nM), as measured by conversion of [8-¹⁴C]-inosine to [8-¹⁴C]-hypoxanthine [1]. In contrast, the transition-state analog Immucillin-H (Forodesine, BCX-1777) inhibits human PNP with an IC50 of approximately 1.57 nM across the same enzyme, representing a potency advantage of approximately 847-fold for Immucillin-H [2]. This >800-fold difference classifies N-ethyl-9H-purine-6-carboxamide as a low-micromolar PNP ligand suitable for scaffold-hopping and fragment-based design, whereas Immucillin-H serves as a tight-binding mechanistic probe incompatible with reversible inhibitor screening panels.
| Evidence Dimension | PNP enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.33 μM (1,330 nM) against human erythrocyte PNP |
| Comparator Or Baseline | Immucillin-H (Forodesine): IC50 = 1.57 nM against human PNP [2] |
| Quantified Difference | Immucillin-H is ~847-fold more potent than N-ethyl-9H-purine-6-carboxamide |
| Conditions | Human erythrocyte PNP; substrate: [8-¹⁴C]-inosine; detection of [8-¹⁴C]-hypoxanthine (BindingDB assay ID 1) |
Why This Matters
This large potency gap defines the compound's role as a low-affinity reference ligand for PNP inhibitor screening cascades, not as a therapeutic lead.
- [1] BindingDB. BDBM50404028 (CHEMBL2021376): IC50 = 1.33E+3 nM for human PNP. Assay: conversion of [8-¹⁴C]-inosine to [8-¹⁴C]-hypoxanthine. Accessed 2026-05-12. View Source
- [2] Bantia S, et al. BCX-1777 (Immucillin-H) IC50 values for human PNP: 0.48–1.57 nM. Int Immunopharmacol. 2001; 1(6): 1199–1210. View Source
